

# Application Note: Determination of N-Nitroso Tofenacin Impurity in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | N-Nitroso Tofenacin-d5 |           |
| Cat. No.:            | B15554825              | Get Quote |

#### Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens[1][2][3]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits for various nitrosamines to mitigate potential health risks[4][5][6]. Tofenacin, an antidepressant, contains a secondary amine moiety in its structure, making it susceptible to nitrosation and the formation of the N-Nitroso Tofenacin impurity under certain manufacturing or storage conditions[7][8]. Therefore, a sensitive and selective analytical method is crucial for the detection and quantification of this potential impurity to ensure patient safety and regulatory compliance.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso Tofenacin in pharmaceutical formulations. The method is designed to meet the stringent requirements for trace-level analysis of nitrosamine impurities.

## **Analytical Challenge**

The primary analytical challenge lies in achieving the low limits of detection (LOD) and quantitation (LOQ) required by regulatory agencies for nitrosamine impurities, which are often in the nanogram-per-day range[4][9]. Furthermore, the method must be highly selective to differentiate the N-Nitroso Tofenacin impurity from the active pharmaceutical ingredient (API), Tofenacin, which is present at a much higher concentration.



### **Method Overview**

A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode was developed and validated. This approach provides the necessary sensitivity and selectivity for the analysis of N-Nitroso Tofenacin.

# **Experimental Protocols Standard and Sample Preparation**

#### Standard Preparation:

- Primary Stock Solution (100 μg/mL): Accurately weigh 10 mg of N-Nitroso Tofenacin reference standard and dissolve in 100 mL of methanol.
- Intermediate Stock Solution (1 μg/mL): Dilute 1 mL of the primary stock solution to 100 mL with a 50:50 mixture of methanol and water.
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.

#### Sample Preparation:

- Accurately weigh and transfer a quantity of powdered tablets or drug substance equivalent to 100 mg of Tofenacin into a 50 mL volumetric flask.
- Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial for analysis.

#### **LC-MS/MS Method Parameters**

Liquid Chromatography (LC) Conditions:



| Parameter          | Value                                                                                |
|--------------------|--------------------------------------------------------------------------------------|
| Column             | C18, 2.1 x 100 mm, 1.8 µm                                                            |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                            |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                                     |
| Gradient           | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate          | 0.3 mL/min                                                                           |
| Column Temperature | 40 °C                                                                                |
| Injection Volume   | 10 μL                                                                                |

### Mass Spectrometry (MS) Conditions:

| Parameter               | Value                                   |
|-------------------------|-----------------------------------------|
| Ionization Mode         | Electrospray Ionization (ESI), Positive |
| Capillary Voltage       | 3.5 kV                                  |
| Source Temperature      | 150 °C                                  |
| Desolvation Temperature | 400 °C                                  |
| Desolvation Gas Flow    | 800 L/hr                                |
| Cone Gas Flow           | 50 L/hr                                 |
| MRM Transitions         | See Table 1                             |

Table 1: MRM Transitions for Tofenacin and N-Nitroso Tofenacin



| Compound                            | Precursor<br>Ion (m/z) | Product Ion<br>(m/z) | Dwell Time<br>(s) | Cone<br>Voltage (V) | Collision<br>Energy (eV) |
|-------------------------------------|------------------------|----------------------|-------------------|---------------------|--------------------------|
| Tofenacin                           | 256.2                  | 72.1                 | 0.05              | 30                  | 20                       |
| N-Nitroso<br>Tofenacin              | 285.2                  | 167.1                | 0.05              | 35                  | 25                       |
| N-Nitroso Tofenacin (Confirmation ) | 285.2                  | 105.1                | 0.05              | 35                  | 30                       |

# **Method Validation Summary**

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized in the table below.

Table 2: Method Validation Data

| Parameter                   | Result                                               |
|-----------------------------|------------------------------------------------------|
| Linearity (r²)              | > 0.999                                              |
| Range                       | 0.5 ng/mL - 50 ng/mL                                 |
| Limit of Detection (LOD)    | 0.15 ng/mL                                           |
| Limit of Quantitation (LOQ) | 0.5 ng/mL                                            |
| Accuracy (% Recovery)       | 95.2% - 104.5%                                       |
| Precision (% RSD)           | < 5%                                                 |
| Specificity                 | No interference from blank, placebo, or<br>Tofenacin |

## Conclusion

The developed LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantitative determination of N-Nitroso Tofenacin impurity in pharmaceutical products.







This method is suitable for routine quality control analysis and can be implemented to ensure that Tofenacin-containing medicines meet the stringent regulatory requirements for nitrosamine impurities.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the analysis of N-Nitroso Tofenacin.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. agilent.com [agilent.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 7. Tofenacin | C17H21NO | CID 25315 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tofenacin | 15301-93-6 [chemicalbook.com]
- 9. Nitrosamines Published Limits -reference Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- To cite this document: BenchChem. [Application Note: Determination of N-Nitroso Tofenacin Impurity in Pharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15554825#analytical-method-for-n-nitroso-tofenacin-impurity-in-pharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com